molecular formula C10H15N3 B3174679 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 954230-61-6

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3174679
CAS No.: 954230-61-6
M. Wt: 177.25 g/mol
InChI Key: CJKMUTXSZGDRJB-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine cores, including structures similar to 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyrimidine scaffolds has been extensively reviewed. These catalysts facilitate the development of lead molecules through one-pot multicomponent reactions, indicating their importance in creating bioactive compounds (Parmar, Vala, & Patel, 2023).

Biological Activities

Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-infectious properties. For instance, some 1,2,3,4-tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, which is promising for the development of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidines in diverse scaffolds have been extensively reported for their anticancer potential, reinforcing the importance of these compounds in therapeutic applications (Kaur et al., 2014).

Synthetic Pathways and Chemical Properties

The synthesis, characterization, and exploration of the chemical properties of pyrimidine derivatives, including those related to this compound, are of great interest. Research has focused on developing novel synthetic pathways to create functionalized pyrimidine derivatives that can serve as potent biological agents or as key intermediates in organic synthesis (Yadav & Shah, 2022).

Optical Sensors and Medicinal Chemistry

Pyrimidine derivatives are also explored as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This area of research underscores the versatility of pyrimidine derivatives beyond their biological activities (Jindal & Kaur, 2021).

Biochemical Analysis

Biochemical Properties

It has been found to be involved in the inhibition of mTOR kinase and PI3 kinase . This suggests that it may interact with these enzymes and potentially other biomolecules in biochemical reactions .

Cellular Effects

In cellular contexts, 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been shown to have an effect on cell growth. It has a blocking effect that prevents mTOR from signaling to downstream pathways that control cell growth . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to prevent mTOR from signaling to downstream pathways that control cell growth . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have a blocking effect on mTOR signaling, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .

Metabolic Pathways

It is known to inhibit mTOR and PI3 kinase, suggesting that it may be involved in the metabolic pathways of these enzymes .

Transport and Distribution

Given its role in inhibiting mTOR and PI3 kinase, it may interact with transporters or binding proteins and have effects on its localization or accumulation .

Subcellular Localization

Given its role in inhibiting mTOR and PI3 kinase, it may be directed to specific compartments or organelles where these enzymes are located .

Properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMUTXSZGDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CNCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954230-61-6
Record name 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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